molecular formula C15H22BrN3O B15016164 2-[(3-Bromophenyl)amino]-N'-(heptan-4-ylidene)acetohydrazide

2-[(3-Bromophenyl)amino]-N'-(heptan-4-ylidene)acetohydrazide

Cat. No.: B15016164
M. Wt: 340.26 g/mol
InChI Key: PGUGAUVFRJXQGB-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)amino]-N’-(heptan-4-ylidene)acetohydrazide is an organic compound with a complex structure that includes a bromophenyl group, an amino group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)amino]-N’-(heptan-4-ylidene)acetohydrazide typically involves the reaction of 3-bromoaniline with heptan-4-one in the presence of an appropriate catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)amino]-N’-(heptan-4-ylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Sodium methoxide in methanol

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-[(3-Bromophenyl)amino]-N’-(heptan-4-ylidene)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-(heptan-4-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-bromophenyl)benzamide
  • N-(4-Bromophenyl)-2-(2-thienylmethylene)hydrazinoacetyl)amino)benzamide
  • N-(4-Bromophenyl)-2-(3-nitrobenzylidene)hydrazino(oxo)ac)amino)benzamide

Uniqueness

2-[(3-Bromophenyl)amino]-N’-(heptan-4-ylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

Molecular Formula

C15H22BrN3O

Molecular Weight

340.26 g/mol

IUPAC Name

2-(3-bromoanilino)-N-(heptan-4-ylideneamino)acetamide

InChI

InChI=1S/C15H22BrN3O/c1-3-6-13(7-4-2)18-19-15(20)11-17-14-9-5-8-12(16)10-14/h5,8-10,17H,3-4,6-7,11H2,1-2H3,(H,19,20)

InChI Key

PGUGAUVFRJXQGB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NNC(=O)CNC1=CC(=CC=C1)Br)CCC

Origin of Product

United States

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